![molecular formula C40H48O4S4 B060726 4-tert-Butylthiacalix[4]arene CAS No. 182496-55-5](/img/structure/B60726.png)
4-tert-Butylthiacalix[4]arene
Overview
Description
4-tert-Butylthiacalix4arene is a macrocyclic compound belonging to the calixarene family. It is characterized by its unique structure, which consists of four phenolic units linked by sulfur atoms, forming a cyclic arrangement. The tert-butyl groups attached to the phenolic units enhance its solubility and stability. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science .
Mechanism of Action
Target of Action
The primary targets of 4-tert-Butylthiacalix4arene are a variety of paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim, in the cone conformation, is ideal for binding these metals . This makes it a versatile supramolecular platform that has found widespread use across many research areas .
Mode of Action
4-tert-Butylthiacalix4arene interacts with its targets through a process known as coordination chemistry . It binds to paramagnetic transition and lanthanide metals, resulting in the formation of complexes . These complexes can then be used as metalloligands in the synthesis of polymetallic clusters . The compound’s chelating and macrocyclic effects create a rigid shell that protects the metal core .
Biochemical Pathways
The biochemical pathways affected by 4-tert-Butylthiacalix4arene involve the formation of polymetallic clusters . By varying reactants, stoichiometries, and reaction or crystallisation conditions, an incredible range of clusters can be accessed . All of these clusters show consistent trends in coordination preferences and assembly behaviors .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylthiacalix4arene is currently not available in the literature
Result of Action
The result of 4-tert-Butylthiacalix4arene’s action is the formation of polymetallic clusters that have fascinating structural and magnetic properties . These clusters are formed through the compound’s interaction with paramagnetic transition and lanthanide metals .
Action Environment
The action of 4-tert-Butylthiacalix4arene can be influenced by environmental factors such as reactants, stoichiometries, and reaction or crystallisation conditions . These factors can affect the range of clusters that can be accessed and their coordination preferences and assembly behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylthiacalix4arene typically involves the reaction of p-tert-butylphenol with elemental sulfur in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a two-step process: oligomer formation at 180°C for 24 hours, followed by cyclization at 230°C with a higher concentration of sodium hydroxide . This method yields the desired macrocyclic structure with high efficiency.
Industrial Production Methods: Industrial production of 4-tert-Butylthiacalix4arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylthiacalix4arene undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to form quinones.
Reduction: Reduction of the sulfur atoms can lead to the formation of thiol derivatives.
Substitution: The phenolic hydroxyl groups can be substituted with various functional groups, such as alkyl, acyl, and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride are employed for reduction.
Substitution: Alkylation and acylation reactions are carried out using alkyl halides and acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various functionalized calixarene derivatives.
Scientific Research Applications
Comparison with Similar Compounds
4-tert-Butylthiacalix4arene is unique due to its sulfur-bridged macrocyclic structure, which distinguishes it from other calixarenes. Similar compounds include:
- p-tert-Butylcalix4arene: Lacks sulfur bridges and has methylene linkages instead.
- p-tert-Butylthiacalix 6arene: Contains six phenolic units, offering larger cavity size and different coordination properties .
- p-tert-Butylthiacalix 8arene: Comprises eight phenolic units, providing even larger cavity size and increased flexibility .
These similar compounds share some properties with 4-tert-Butylthiacalix4arene but differ in their structural features and applications.
Properties
IUPAC Name |
5,11,17,23-tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O4S4/c1-37(2,3)21-13-25-33(41)26(14-21)46-28-16-23(39(7,8)9)18-30(35(28)43)48-32-20-24(40(10,11)12)19-31(36(32)44)47-29-17-22(38(4,5)6)15-27(45-25)34(29)42/h13-20,41-44H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJSTNRUYUEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)SC3=CC(=CC(=C3O)SC4=CC(=CC(=C4O)SC5=C(C(=CC(=C5)C(C)(C)C)S2)O)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412645 | |
| Record name | 4-tert-Butylthiacalix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182496-55-5 | |
| Record name | 4-tert-Butylthiacalix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylthiacalix[4]arene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


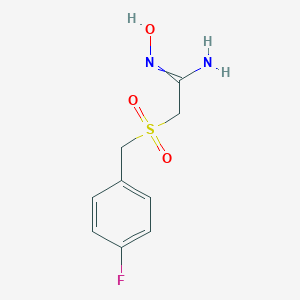
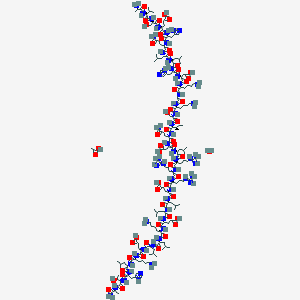
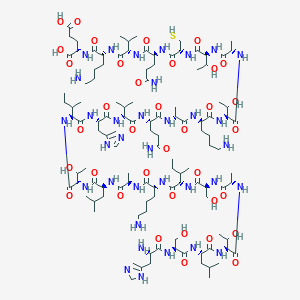
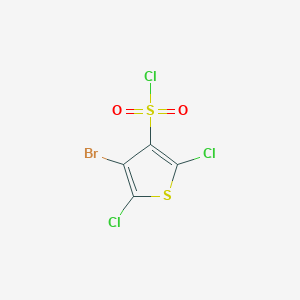
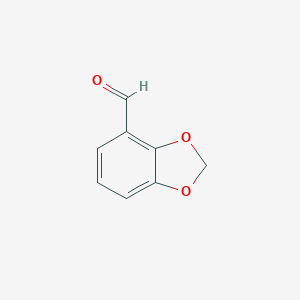
![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)
![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)
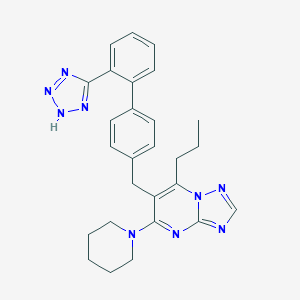
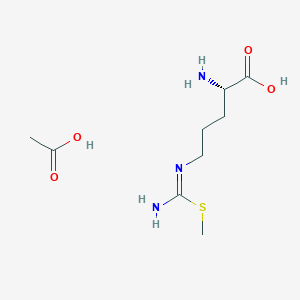
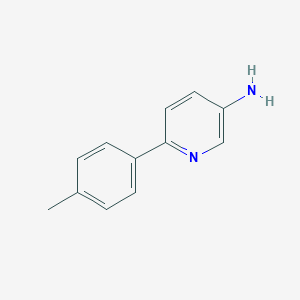
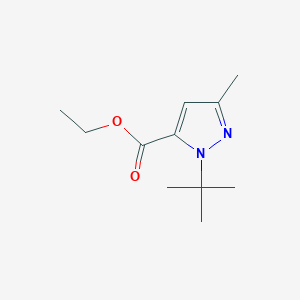
![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
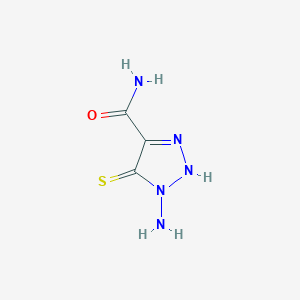
![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
